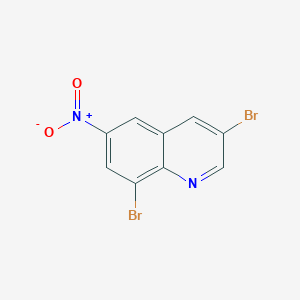

3,8-Dibromo-6-nitroquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,8-Dibromo-6-nitroquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their broad spectrum of biological activities and are key components in many natural products and pharmacologically active compounds

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-Dibromo-6-nitroquinoline typically involves the bromination and nitration of quinoline derivatives. One common method starts with 6-nitroquinoline, which undergoes bromination to yield a mixture of 3-bromo-6-nitroquinoline and this compound . The reaction conditions often involve the use of bromine in the presence of a suitable solvent and catalyst to facilitate the bromination process.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.

化学反応の分析

Types of Reactions

3,8-Dibromo-6-nitroquinoline undergoes various chemical reactions, including:

Nucleophilic Substitution (SNAr): The nitro group activates the adjacent bromine atoms for nucleophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.

Reduction: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas in the presence of a catalyst.

Oxidation: The compound can undergo oxidation reactions, although specific examples are less commonly reported.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base to facilitate the reaction.

Reduction: Hydrogen gas with a palladium or platinum catalyst is commonly used for the reduction of the nitro group.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used, although specific conditions for this compound are less documented.

Major Products Formed

Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups replacing the bromine atoms.

Reduction: 3,8-Dibromo-6-aminoquinoline.

Oxidation: Products depend on the specific oxidizing agent and conditions used.

科学的研究の応用

Medicinal Chemistry

The compound is being investigated for its potential as a pharmacophore in drug development. Its structure allows it to interact with various biological targets, making it a candidate for developing new therapeutic agents. Notably, derivatives of 8-hydroxyquinoline, which share structural similarities with 3,8-dibromo-6-nitroquinoline, have demonstrated significant antimicrobial, anticancer, and antiviral properties .

Case Study: Antiviral Activity

Research has shown that related compounds exhibit promising antiviral activity against various viruses, including influenza. For instance, derivatives with enhanced lipophilicity and electron-withdrawing groups have shown increased inhibition of viral growth with minimal cytotoxicity .

Material Science

This compound has applications in the development of organic light-emitting diodes (OLEDs) due to its ability to act as an electron carrier. Its structural properties allow it to facilitate charge transport within OLED devices, enhancing their efficiency .

Table: Comparison of Electron Transport Properties

| Compound | Electron Mobility (cm²/Vs) | Application Area |

|---|---|---|

| This compound | High | OLEDs |

| 8-Hydroxyquinoline | Moderate | Sensors |

| 6-Nitroquinoline | Low | Dyes |

Industrial Applications

The compound is also explored for its potential use in the production of dyes and pigments owing to its vibrant color properties imparted by the nitro group. Its reactivity allows it to be used as an intermediate in synthesizing more complex quinoline derivatives for industrial purposes .

作用機序

The mechanism of action of 3,8-Dibromo-6-nitroquinoline involves its interaction with molecular targets through its reactive bromine and nitro groups. These groups can participate in nucleophilic substitution reactions, forming covalent bonds with nucleophilic sites on biological molecules. The nitro group can also undergo reduction to form an amino group, which may further interact with biological targets. The exact molecular pathways and targets depend on the specific application and the nature of the biological system involved .

類似化合物との比較

Similar Compounds

3-Bromo-6-nitroquinoline: Similar structure but with only one bromine atom, leading to different reactivity and applications.

6,8-Dibromoquinoline:

8-Nitroquinoline: Contains a nitro group but no bromine atoms, resulting in different reactivity patterns.

Uniqueness

3,8-Dibromo-6-nitroquinoline is unique due to the presence of both bromine and nitro groups, which significantly enhance its reactivity and versatility in chemical reactions. This dual functionality allows for a broader range of applications in synthetic chemistry and potential biological activities compared to its mono-substituted or non-substituted counterparts .

生物活性

3,8-Dibromo-6-nitroquinoline is a compound of significant interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features two bromine atoms and a nitro group attached to the quinoline ring. This substitution pattern enhances its reactivity and interaction with biological targets. The presence of halogens (bromine) and nitro groups significantly influences its chemical behavior, making it a promising candidate for various applications in medicinal chemistry.

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Substitution : The nitro group activates the adjacent bromine atoms for nucleophilic substitution reactions. This allows the compound to form covalent bonds with nucleophilic sites on biological molecules, potentially inhibiting enzyme activity or altering receptor functions.

- Reduction to Amino Group : Under specific conditions, the nitro group can be reduced to an amino group. This transformation may enhance its binding affinity to biological targets, further influencing its pharmacological profile.

- Reactive Intermediates : The compound may generate reactive intermediates that can interact with cellular components, leading to various biological effects including cytotoxicity and modulation of signaling pathways.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties. A study demonstrated that related quinoline derivatives possess potent antiproliferative effects against various cancer cell lines. The structure-activity relationship (SAR) suggests that modifications at specific positions on the quinoline ring can enhance cytotoxicity .

Neuroprotective Potential

There is emerging evidence that quinoline derivatives may have neuroprotective effects. Some studies suggest that compounds with similar structures could be developed as therapeutic agents for neurodegenerative diseases such as Alzheimer's disease. The dual functionality of this compound may allow it to target amyloid plaques and neurofibrillary tangles effectively .

Research Findings and Case Studies

Several studies have explored the biological activities of quinoline derivatives:

- Antiproliferative Studies : A series of quinoline derivatives were synthesized and evaluated for their antiproliferative activity against human lung and colon cancer cell lines. Compounds exhibited varying degrees of effectiveness, with some showing comparable activity to established chemotherapeutics like erlotinib .

- Antimicrobial Testing : In vitro studies have reported that certain brominated quinolines possess strong antibacterial properties. These findings highlight the potential of this compound as a lead compound for developing new antimicrobial agents .

- Neurodegenerative Disease Research : Quinoline derivatives have been investigated for their ability to modulate amyloid-beta aggregation in Alzheimer's disease models. The unique structure of this compound may provide a novel approach for targeting neurodegenerative processes .

Comparative Analysis with Similar Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| 3-Bromo-6-nitroquinoline | Single bromine substitution | Moderate anticancer activity |

| 6,8-Dibromoquinoline | Two bromine substitutions | Antimicrobial properties |

| 8-Nitroquinoline | No bromine atoms | Neuroprotective potential |

特性

IUPAC Name |

3,8-dibromo-6-nitroquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Br2N2O2/c10-6-1-5-2-7(13(14)15)3-8(11)9(5)12-4-6/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPAXEFNOGMMLJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C=NC2=C(C=C1[N+](=O)[O-])Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Br2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。